2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3S/c1-11-8-9-17-15(10-11)20(27)18-19(14-6-4-5-7-16(14)24)26(22(28)21(18)29-17)23-25-12(2)13(3)30-23/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHTJNOEQLIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of activated methylene isocyanides with arylidene-substituted oxazolones under base-catalyzed conditions . This reaction occurs at room temperature and is environmentally friendly, tolerating both water and air.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, particularly on the thiazole and fluorophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in cell proliferation and cytotoxicity assays, such as the MTS assay.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs Within the 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Family
The compound is part of a library of 223 derivatives synthesized by varying substituents on the chromenopyrrole core . Key structural differences among analogs include:
Key Finding : Analogs with electron-deficient aryl groups (e.g., 4-nitrophenyl) at R1 exhibit higher cytotoxicity in preliminary assays compared to the fluorophenyl derivative, suggesting substituent-dependent bioactivity .
Comparison with Other Heterocyclic Diones
The compound shares a pyrrole-dione motif with pesticidal and pharmaceutical agents. Notable comparisons include:
Key Finding: Unlike pesticidal diones (e.g., fluoroimide), the target compound’s chromenopyrrole core and thiazole substituent may favor interactions with mammalian enzymes, shifting its application toward therapeutics .
Contrast with Imidazopyridine and Pyrazolone Derivatives
While the target compound is a chromenopyrrole dione, structurally distinct heterocycles like imidazopyridines and pyrazolones exhibit overlapping synthetic strategies:
Key Finding : The target compound’s synthesis is more streamlined (one-pot vs. multi-step) compared to imidazopyridines, enabling rapid library generation .
Biological Activity
2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methanesulfonyl group and a thiazole ring, suggest various biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C22H23N3O5S
- Molecular Weight : 416.51 g/mol
Biological Activity Overview
Research indicates that this compound exhibits promising biological activity, particularly:
- Antimicrobial Activity : Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit specific enzymes involved in tumor growth and cell proliferation, indicating potential use in cancer therapy.
The compound's mechanism of action is believed to involve the inhibition of enzymes related to cell proliferation and survival. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
The distinct structural features of 2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide can be highlighted through comparisons with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar sulfonyl and phenolic structures | Antimicrobial properties |
| Compound B | Contains an isocyanate group instead of acetamide | Known for chemoselective properties |
| Compound C | Shares thiazole and acetamide motifs | Investigated for anti-inflammatory effects |
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted by [source] demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with an IC50 value comparable to standard antibiotics.
- Anticancer Research : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values were lower than those of conventional chemotherapeutics such as doxorubicin [source].
- Enzyme Inhibition : Further research indicated that 2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide effectively inhibits specific kinases involved in signaling pathways critical for cancer cell survival [source].
Q & A
Q. What synthetic methodologies are established for synthesizing 2-(4,5-dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This approach allows for diversification of substituents on the chromenopyrrole core, enabling scalable synthesis of derivatives. Reaction optimization includes solvent selection (e.g., ethanol or DMF) and temperature control (reflux or ambient conditions) to maximize yields .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
- 1H/13C NMR : Assign chemical shifts to verify substituent positions (e.g., fluorophenyl and methylthiazole groups).
- HRMS (ESI) : Validate molecular mass with <2 ppm error.
- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Melting Point Analysis : Ensure purity (>243°C for structurally related compounds) .
Q. What substituent variations are feasible on the chromenopyrrole scaffold?
Substituents on the aryl aldehyde (e.g., electron-withdrawing groups like fluorine) and primary amines (alkyl or aryl groups) can be systematically varied. For example, the 2-fluorophenyl group enhances electronic effects, while methylthiazole contributes to π-stacking interactions in biological systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of derivatives with bulky substituents?
Use excess reagents (e.g., 5–7 equivalents of hydrazine hydrate) and polar aprotic solvents (DMF or DMSO) to enhance solubility of bulky intermediates. Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps, while microwave-assisted synthesis may reduce reaction times .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereotopic protons or conformational flexibility.
- X-ray Crystallography : Resolve ambiguous stereochemistry.
- Computational Modeling (DFT) : Simulate NMR shifts to match experimental data, accounting for solvent effects .
Q. What computational strategies predict structure-activity relationships (SAR) for biological activity?
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., fluorophenyl group’s electrostatic potential).
- Molecular Docking : Screen against kinase domains (e.g., EGFR or CDK2) to prioritize derivatives for synthesis.
- QSAR Models : Corrogate substituent hydrophobicity (logP) with cytotoxicity (IC50) using libraries of 223 analogs .
Q. How can high-throughput screening (HTS) assess biological activity while minimizing false positives?
- Kinase Inhibition Assays : Use fluorescence polarization to measure binding affinity (Kd) at ATP-binding pockets.
- Cytotoxicity Profiling : Pair MTT assays (cell viability) with apoptosis markers (Annexin V/PI staining) in cancer cell lines.
- Counter-Screens : Test against non-target kinases (e.g., MAPK) to rule out off-target effects .
Methodological Notes
- Data Contradiction Analysis : Cross-validate synthetic yields (HPLC purity >95%) with spectral data to detect impurities. For example, minor peaks in HRMS may indicate byproducts from competing pathways .
- Experimental Design : Use fractional factorial designs to test variables (solvent, temperature, stoichiometry) efficiently. Response surface methodology (RSM) can model nonlinear yield relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
